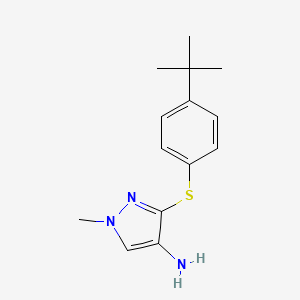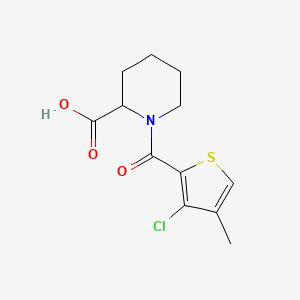
3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid, also known as BMS-433796, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It has been found to be effective in inhibiting the activity of a class of enzymes called matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix (ECM) proteins.
Mecanismo De Acción
3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid inhibits the activity of MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent enzymes that require zinc ions for their activity. This compound contains a sulfamoyl group that chelates the zinc ion in the active site of the enzyme, thereby inhibiting its activity. This leads to the inhibition of ECM degradation and the promotion of tissue repair.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of MMP-2 and MMP-9, which are involved in the degradation of ECM proteins. This leads to the promotion of tissue repair and the inhibition of tumor invasion and metastasis. This compound has also been found to reduce the severity of arthritis in animal models by inhibiting the activity of MMPs. It has been found to have no significant toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid. One direction is the development of more potent and selective MMP inhibitors that can be used as therapeutic agents for various diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in humans. This will provide valuable information on its safety and efficacy as a therapeutic agent. The development of new delivery systems that can improve the solubility and bioavailability of this compound is also an important future direction. Finally, the study of the role of MMPs in various diseases and the identification of new targets for MMP inhibitors is an important area of research.
Métodos De Síntesis
The synthesis of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid involves a multi-step process that starts with the reaction of 4-bromo-3-nitrobenzoic acid with 3-methylbut-2-en-1-ol to obtain the corresponding ester. The ester is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with sulfamide to obtain the desired compound. The final product is obtained after purification by crystallization.
Aplicaciones Científicas De Investigación
3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. It has been found to be effective in inhibiting the activity of MMPs, which are involved in the degradation of ECM proteins. MMPs play a crucial role in the progression of cancer by promoting tumor invasion and metastasis. This compound has been found to inhibit the activity of MMP-2 and MMP-9, which are overexpressed in various cancers. It has also been found to be effective in reducing the severity of arthritis in animal models by inhibiting the activity of MMPs.
Propiedades
IUPAC Name |
3-bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c1-8(2)5-6-14-19(17,18)11-4-3-9(12(15)16)7-10(11)13/h3-5,7,14H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBUGSPVXKVXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)
![[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6644679.png)
![[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644686.png)
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)
![4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid](/img/structure/B6644693.png)



![N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide](/img/structure/B6644720.png)
![N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B6644722.png)
![8-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6644726.png)

![Methyl 4-[(4-methylcyclohexyl)amino]cyclohexane-1-carboxylate](/img/structure/B6644745.png)
![5-bromo-3-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6644753.png)
